Nicotinamide-N-15N
Description
The Role of Nitrogen-15 Isotope in Biochemical Research
Nitrogen is a fundamental element in biological molecules, being a key component of amino acids, proteins, nucleic acids, and various coenzymes, including nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺). oceanbites.orgrsc.org The natural abundance of the stable isotope ¹⁵N is approximately 0.3663 atom%. wur.nlnih.gov By enriching molecules with ¹⁵N, researchers can effectively trace the nitrogen flow through intricate biological pathways. wikipedia.org ¹⁵N labeling is particularly useful for studying protein synthesis and turnover, nitrogen cycling in ecosystems, and the metabolism of nitrogen-containing compounds. nih.govwikipedia.org Furthermore, the ¹⁵N nucleus is NMR-active, although less sensitive than ¹H or ¹³C, offering valuable information about the chemical environment and dynamics of nitrogen atoms within molecules. nih.govnih.gov
Historical Context of ¹⁵N Labeling Methodologies in Enzyme Mechanism Elucidation and Metabolic Pathway Analysis
The application of isotopes in biochemical research dates back to the 1930s, with early studies utilizing deuterium (B1214612) to trace fatty acid and sterol metabolism. nih.govbeilstein-journals.org The use of ¹⁵N as a tracer emerged as a crucial technique for studying nitrogen metabolism. acs.org Historically, ¹⁵N labeling, often coupled with mass spectrometry, was instrumental in deciphering the pathways of amino acid synthesis and degradation, protein turnover rates, and the fate of dietary nitrogen. nih.gov These early methodologies laid the groundwork for modern stable isotope tracing techniques, enabling more detailed and quantitative analysis of metabolic fluxes and enzyme mechanisms. nih.govbeilstein-journals.orgembopress.org The ability to track the incorporation and transformation of the ¹⁵N label within specific molecules provided direct evidence for proposed biochemical reaction mechanisms and the interconnectedness of metabolic pathways. embopress.orgresearchgate.net
Rationale for Utilizing Nicotinamide-N-15N in Advanced Academic Investigations
Nicotinamide is a crucial precursor for the synthesis of NAD⁺ and nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺), essential coenzymes involved in a vast array of metabolic processes, including redox reactions, energy metabolism, and signaling pathways. rsc.orgfrontiersin.orgnih.govuib.no Labeling nicotinamide with ¹⁵N, specifically at the amide nitrogen position (this compound), provides a direct means to trace the metabolic fate of the nicotinamide moiety and its incorporation into NAD⁺ and other downstream metabolites. rsc.org This is particularly valuable for studying NAD⁺ biosynthesis, turnover, and utilization in various cellular contexts. rsc.orgnih.gov
The rationale for using this compound in advanced academic investigations includes:
Tracing NAD⁺ Metabolism: Nicotinamide is a key entry point into the NAD⁺ salvage pathway. rsc.orgnih.gov Using this compound allows researchers to specifically track how exogenous nicotinamide is converted into NAD⁺ and subsequently utilized in various cellular processes. rsc.orgnih.gov
Investigating Enzyme Kinetics and Mechanisms: By following the incorporation of the ¹⁵N label into products catalyzed by NAD⁺-dependent enzymes or enzymes involved in NAD⁺ metabolism, researchers can gain insights into enzyme kinetics, reaction mechanisms, and the regulation of these pathways. researchgate.net
Metabolic Flux Analysis: In conjunction with other labeled substrates and advanced analytical techniques like LC-MS, this compound can be used in metabolic flux analysis to quantify the rates of reactions within the NAD⁺ metabolic network and its interconnected pathways. nih.govnih.gov
Development of Hyperpolarized MR Probes: this compound has shown promise as a precursor for generating hyperpolarized probes for advanced Magnetic Resonance Spectroscopy (MRS) and Magnetic Resonance Imaging (MRI). nih.govacs.orgnih.govacs.orgresearchgate.netnih.govrsc.org Hyperpolarization significantly enhances the sensitivity of NMR detection, enabling real-time, non-invasive studies of metabolic processes in vivo. nih.govacs.orgnih.govnih.govacs.org The ¹⁵N label in this compound can be hyperpolarized, offering potential for new metabolic imaging applications. nih.govacs.orgnih.govacs.orgnih.gov
Detailed research findings using this compound often involve tracking the ¹⁵N enrichment in NAD⁺ and its metabolites under different experimental conditions, such as varying nutrient availability, genetic modifications, or exposure to specific stimuli. These studies can reveal how NAD⁺ metabolism is regulated and how it impacts various cellular functions. For instance, studies have utilized ¹³C and ¹⁵N labeled nicotinamide to quantify the relative contribution of different NAD⁺ synthesis pathways. rsc.orgnih.gov
Below is an example of how data from a hypothetical metabolic tracing experiment using this compound might be presented:
| Time Point (hours) | ¹⁵N Enrichment in Nicotinamide (%) | ¹⁵N Enrichment in NAD⁺ (%) | ¹⁵N Enrichment in N-Methylnicotinamide (%) |
| 0 | 98 | 0.37 | 0.37 |
| 1 | 90 | 5 | 1 |
| 3 | 70 | 25 | 5 |
| 6 | 40 | 50 | 15 |
| 12 | 10 | 65 | 30 |
| 24 | 2 | 70 | 55 |
Note: This table presents hypothetical data for illustrative purposes only.
Such data, typically obtained via mass spectrometry, allows researchers to calculate the rate of conversion of nicotinamide to NAD⁺ and the subsequent metabolism of NAD⁺ or nicotinamide to downstream products like N-methylnicotinamide. nih.gov
This compound, with its specific isotopic label, provides a powerful and precise tool for researchers to delve into the intricacies of nitrogen metabolism and NAD⁺ biology, contributing significantly to our understanding of fundamental biochemical processes and their implications in health and disease.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyridine-3-(15N)carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)/i7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPAKSUCGFBDDF-CDYZYAPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584391 | |
| Record name | Pyridine-3-(~15~N)carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113950-01-9 | |
| Record name | Pyridine-3-(~15~N)carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 113950-01-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies for Nicotinamide N 15n
Methodologies for Nitrogen-15 Isotopic Enrichment
Efficient isotopic enrichment is a critical prerequisite for the application of nicotinamide (B372718) as a 15N hyperpolarized contrast agent. nih.govacs.org The synthesis of 15N-enriched heterocycles can be achieved through various chemical transformations, including transition-metal catalysis, organocatalysis, and sequences involving ring opening and subsequent ring closure utilizing 15NH4Cl as the isotopic source. acs.orgresearchgate.net
Zincke Reaction-Based Syntheses of Nicotinamide-1-15N
An improved methodology based on the Zincke reaction offers a straightforward and scalable route for the synthesis of nicotinamide-1-15N. nih.govresearchgate.netresearchgate.netnih.govacs.org This two-step process involves the initial formation of a Zincke salt, followed by a reaction that induces ring opening and displacement using ammonia (B1221849) or a primary amine. nih.govacs.org In the context of synthesizing nicotinamide-1-15N, a pyridine (B92270) derivative is reacted with 2,4-dinitrochlorobenzene to form the corresponding Zincke salt. This intermediate is then treated with 15NH4Cl, which serves as the source of the 15N isotope. nih.govresearchgate.netnih.gov This reaction sequence facilitates the opening of the heterocycle ring and the replacement of the dinitroaniline moiety with 15N-labeled ammonia. nih.gov
Optimization of Synthetic Pathways for High Isotopic Purity and Yield
Earlier synthetic procedures for nicotinamide-1-15N based on the Zincke reaction sometimes suffered from moderate yields, typically ranging from 30% to 55%, and exhibited reduced 15N enrichment (60-98%). researchgate.net Furthermore, these methods could be limited by long reaction times and a lack of tolerance for substituents on the pyridine ring. researchgate.net
Significant improvements to the Zincke reaction protocol have been developed to address these limitations and achieve higher isotopic purity and yield. One such optimized method employs mild reaction conditions during the formation of the Zincke salt. nih.govacs.org Additionally, it utilizes substoichiometric quantities of 15NH3, generated in situ from 15NH4Cl and sodium methoxide, as an alternative to the previously used 15NH4Cl/triethylamine system. nih.govacs.org This refined procedure for nicotinamide-1-15N synthesis has demonstrated a notable yield of 55% and achieved a high isotopic purity of 98%. nih.govacs.org This 98% isotopic purity is consistent with the theoretical maximum achievable given the isotopic purity of the commercially available 15NH4Cl reagent. nih.govacs.org The optimization efforts also successfully mitigated issues such as the decomposition of the nicotinamide-Zincke salt during purification and the slow nature of the replacement reaction, both of which contributed to the loss of isotopic purity in earlier methods. nih.govacs.org
Preparation of 15N-Labeled Precursors (e.g., 15NH4Cl)
The successful synthesis of Nicotinamide-N-15N is contingent upon the availability of highly enriched 15N-labeled precursors, with 15NH4Cl being a primary example. Ammonium-15N chloride (15NH4Cl) is a widely used and relatively cost-effective source of the 15N isotopic label for the synthesis of various 15N-enriched heterocycles, including nicotinamide. nih.govacs.orgresearchgate.net The production of 15NH4Cl involves processes designed to enrich nitrogen with the 15N isotope, typically starting from highly enriched 15N2 gas. While detailed synthetic routes for 15NH4Cl itself are not extensively detailed within the context of nicotinamide synthesis in the provided literature, its commercial availability with high isotopic purity (e.g., 98% 15N) is a critical factor in achieving high enrichment levels in the final this compound product. nih.govacs.org The utility of 15NH4Cl as a precursor for other labeled compounds, such as [15N2]-urea derived from 15NH3 (itself obtained from 15NH4Cl), further highlights its importance as a starting material for the synthesis of a variety of complex nitrogen-containing molecules. acs.org
Purification Techniques for Isotope-Enriched this compound Products
Purification plays a vital role in obtaining this compound with the required high level of isotopic and chemical purity. In the improved Zincke reaction synthesis of nicotinamide-1-15N, the purification protocol involves multiple cycles of filtration utilizing activated carbon, evaporation of solvents, adjustment of pH, and ultimately, recrystallization. nih.govacs.org This purification strategy is advantageous as it bypasses the need for laborious flash chromatography, a technique that can limit the scalability of chemical synthesis. nih.govacs.org The effectiveness of this purification approach is reflected in the reported achievement of a high isotopic purity of 98%. nih.govacs.org
Advanced Spectroscopic Applications of Nicotinamide N 15n in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy with Nicotinamide-N-15N
NMR spectroscopy is a powerful technique for elucidating molecular structure, dynamics, and interactions. The use of 15N-labeled compounds significantly improves the applicability of NMR, especially for molecules containing nitrogen atoms.
Principles of 15N NMR in Structural and Dynamic Studies
15N NMR spectroscopy provides valuable information about the local environment of nitrogen atoms within a molecule. The chemical shift of a 15N nucleus is highly sensitive to its hybridization state, bonding partners, and the presence of nearby functional groups. This sensitivity allows for the identification of different nitrogen sites within a molecule and provides insights into electronic structure.
Furthermore, 15N NMR is a crucial technique for studying molecular dynamics across various timescales. Relaxation experiments, such as 15N R1 and R2 relaxation measurements and {1H}-15N heteronuclear Overhauser effect (hetNOE) experiments, are sensitive to molecular motions occurring on picosecond to nanosecond timescales jove.comjove.comnih.gov. These experiments can provide residue-specific dynamic information, which is particularly useful for understanding the flexibility of proteins and other biomolecules jove.comnih.gov. While often applied to the backbone amide nitrogens in proteins, the principles are applicable to studying the dynamics of nitrogen atoms in smaller molecules like this compound when it is involved in interactions or in different environments.
Signal Amplification By Reversible Exchange (SABRE) Hyperpolarization of this compound
Despite the advantages of 15N enrichment, the inherent low gyromagnetic ratio of the 15N nucleus still results in relatively low detection sensitivity compared to 1H NMR. Hyperpolarization techniques aim to increase the nuclear spin polarization far beyond the thermal equilibrium, leading to significant signal enhancements. Signal Amplification By Reversible Exchange (SABRE) is a particularly promising hyperpolarization method for nitrogen-containing compounds like this compound acs.orgnih.govacs.orgaip.org.
SABRE utilizes parahydrogen (p-H2), a nuclear spin isomer of hydrogen with a singlet spin state, as a source of non-equilibrium spin order aip.orgberkeley.eduaip.orgnih.gov. This spin order is transferred from parahydrogen to the target molecule through a reversible association with a transition metal catalyst, typically an iridium complex nih.govaip.orgaip.orgsoton.ac.uk. Unlike other hyperpolarization methods like traditional PHIP, SABRE does not require the chemical transformation of the target molecule, making it highly versatile aip.orgaip.orgsoton.ac.uk.
SABRE has been successfully applied to a range of nitrogen-containing molecules, including nicotinamide (B372718) aip.org. Hyperpolarization of the 15N nucleus in this compound using SABRE can lead to substantial signal enhancements, making it possible to acquire high-quality NMR spectra rapidly acs.orgnih.govacs.orgnih.gov.
The theoretical basis of parahydrogen-induced polarization transfer in SABRE relies on the formation of a transient complex between parahydrogen, the substrate (this compound in this case), and a suitable organometallic catalyst aip.orgnih.gov. Within this complex, the singlet spin order of parahydrogen is transferred to the nuclear spins of the substrate through scalar couplings aip.orgnih.govrsc.org.
The efficiency of this polarization transfer is dependent on the spin dynamics within the complex and is often optimized at specific magnetic field strengths, particularly at low magnetic fields (microtesla to millitesla range) where level anti-crossings (LACs) can facilitate efficient spin order transfer from the parahydrogen-derived hydrides to the substrate nuclei aip.orgnih.govrsc.org. Alternatively, radiofrequency (RF) pulses can be used to generate hyperpolarization at high magnetic fields aip.orgrsc.org.
SABRE-SHEATH (Shield Enables Alignment Transfer to Heteronuclei) is a variation of the SABRE technique specifically designed to enhance the polarization of heteronuclei like 15N acs.orgnih.govaip.orgacs.org. This method typically involves conducting the SABRE process within a magnetic shield that provides a low magnetic field environment (microtesla fields) acs.orgnih.govnih.govacs.org. At these low fields, specific LACs occur between the spins of the parahydrogen-derived hydrides and the 15N nucleus of the substrate bound to the catalyst, enabling efficient polarization transfer nih.govrsc.org.
The mechanism involves the reversible binding of this compound and parahydrogen to a hexacoordinate iridium complex nih.gov. Chemical exchange of equatorial nicotinamide-1-15N and parahydrogen in the microtesla field enables spontaneous polarization transfer from the nascent parahydrogen singlet state acs.orgnih.gov. This process can hyperpolarize the 15N nucleus in seconds acs.orgacs.org.
Studies have shown that SABRE-SHEATH can achieve significant 15N signal enhancements for nicotinamide-1-15N. For instance, enhancements of approximately 7300-fold and 11,000-fold have been reported using 50% parahydrogen, with the potential for even higher enhancements (up to approximately 33,000-fold) with 100% parahydrogen nih.gov. The efficiency can also be influenced by factors such as the catalyst activation method and the solvent used nih.gov.
Several factors influence the level of 15N signal enhancement achieved with SABRE and the lifetime of the hyperpolarized state (T1 relaxation time). These include:
Parahydrogen Purity: Higher parahydrogen purity generally leads to greater polarization transfer and thus higher signal enhancements acs.orgnih.gov.
Catalyst Concentration and Design: The concentration and specific design of the iridium catalyst play a crucial role in the efficiency of the reversible binding and polarization transfer processes soton.ac.ukresearchgate.netrsc.org.
Substrate Concentration: The ratio of catalyst to substrate concentration affects the signal gains, with lower substrate concentrations sometimes yielding higher signal gains due to the polarization pool being shared among fewer spins researchgate.net.
Magnetic Field Strength: The magnetic field strength at which polarization transfer occurs is critical, particularly for SABRE-SHEATH which leverages low-field LACs aip.orgnih.govrsc.org.
Temperature: Temperature can influence the reaction kinetics and the efficiency of polarization transfer nih.gov.
Polarization Lifetimes (T1): The longevity of the hyperpolarized state is determined by the T1 relaxation time of the 15N nucleus. Longer T1 values allow for more time to perform experiments after hyperpolarization. For 15N-nicotinamide, a T1 of 20.2 ± 0.3 seconds at 9.4 T has been reported rsc.org. 15N nuclei generally have longer relaxation times compared to protons, which is advantageous for hyperpolarization applications nih.govresearchgate.net.
Data on signal enhancements and T1 values for this compound under specific SABRE-SHEATH conditions are available from research studies. For example:
| This compound Enrichment | Parahydrogen Purity | Solvent | Catalyst Concentration | Substrate Concentration | Magnetic Field | Signal Enhancement (ε15N) | Polarization (P15N) | T1 (s) | Source |
| ~98% | 50% | methanol-d4 | 3 mM activated IMes | 50 mM | Not specified | ~7300-fold | ~7.2% (calc. for 100% p-H2) | 20.2 ± 0.3 (at 9.4 T) | nih.govrsc.org |
| ~98% | 50% | methanol | 3 mM activated IMes | 50 mM | Not specified | ~11000-fold | ~11% (calc. for 100% p-H2) | Not specified | nih.gov |
Micron-Scale NV-NMR Spectroscopy with Hyperpolarized this compound
Nitrogen-vacancy (NV) quantum defects in diamond have emerged as sensitive probes for NMR spectroscopy, capable of detecting signals from micron-scale sample volumes researchgate.netharvard.eduflintbox.comaps.org. However, a limitation of conventional NV-NMR is the ability to detect samples at millimolar concentrations researchgate.netharvard.edu.
Integrating SABRE hyperpolarization with micron-scale NV-NMR spectroscopy offers a promising solution to this sensitivity challenge researchgate.netharvard.eduflintbox.comaps.org. By hyperpolarizing the nuclear spins of the sample using SABRE, the detection sensitivity of NV-NMR can be significantly increased, enabling the analysis of low-concentration molecules in small volumes researchgate.netharvard.eduflintbox.com.
Studies have demonstrated the successful application of SABRE-enhanced NV-NMR to hyperpolarized nicotinamide harvard.eduaps.org. This approach allows for the acquisition of high-resolution NMR spectra from micron-scale samples of nicotinamide, even at millimolar concentrations harvard.eduflintbox.comaps.org. For example, SABRE-enhanced NV-NMR spectra of hyperpolarized nicotinamide at 100 mM concentration have been reported, showing a good signal-to-noise ratio and spectral linewidth aps.org. This technique holds potential for studying the dynamics and chemical transformations of nicotinamide in complex, small-volume environments, such as single cells harvard.eduflintbox.comaps.org.
Applications of 15N NMR in Probing Molecular Interactions
15N NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules containing nitrogen. Despite the lower gyromagnetic ratio of 15N compared to 1H and 13C, which results in lower sensitivity, the reduced interaction with the external magnetic field can lead to longer polarization lifetimes, on the order of several minutes. nih.gov This property can be exploited, particularly with hyperpolarization techniques like Signal Amplification By Reversible Exchange (SABRE), to significantly enhance detection sensitivity. nih.govacs.orgnih.gov
15N NMR can provide insights into molecular interactions by observing changes in chemical shifts and relaxation times upon binding or association events. For instance, studies involving 15N-labeled compounds have been used to investigate interactions with anthropogenic contaminants and to study molecular dynamics in complex systems. scholaris.ca While 15N NMR sensitivity is inherently lower, advancements like TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments at high magnetic fields have shown that high-quality spectra can be obtained, facilitating the study of larger biomolecules and their interactions. bruker.com These techniques allow for the determination of isotropic chemical shifts and principal values of chemical shifts, which are sensitive to the local electronic environment and molecular motion. u-szeged.hu
Mass Spectrometry (MS) Analysis of this compound and its Metabolites
Mass spectrometry is indispensable for the analysis of this compound, offering high sensitivity and specificity for detecting and quantifying the labeled compound and its metabolic products. MS measures the mass-to-charge ratio (m/z) of ions, allowing for the differentiation of molecules based on their isotopic composition. algimed.com
High-Resolution Mass Spectrometry for Isotopic Purity Assessment
High-resolution mass spectrometry (HRMS) is crucial for accurately determining the isotopic purity of synthesized this compound. acs.orgnih.govnih.gov HRMS provides sufficient resolving power to distinguish between ions that differ by only a small mass difference, such as those containing 15N versus 14N. nih.gov For example, HRMS has been used to estimate the 15N isotopic purity of synthesized nicotinamide-1-15N, confirming high enrichment levels (e.g., 98%). acs.orgnih.gov This assessment is vital as the isotopic purity of the labeled precursor directly impacts the accuracy of downstream tracing and quantitative studies. nih.govalmacgroup.com Advances in HRMS, such as Time-of-Flight (TOF) mass spectrometry, have improved resolution, reducing isotopic overlap and enhancing the accuracy of isotopic enrichment quantification. almacgroup.com
Quantitative Metabolic Profiling via 15N Metabolic Labeling and LC-HRMS
15N metabolic labeling combined with liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is a powerful approach for quantitative metabolic profiling. almacgroup.comforensic-isotopes.orgnih.govresearchgate.netresearchgate.net In this technique, cells or organisms are grown in a medium containing a 15N-labeled nutrient, such as this compound. nih.govresearchgate.net The incorporated 15N serves as a tracer, allowing researchers to track the metabolic fate of nicotinamide and quantify its metabolites. nih.govnih.gov
LC-HRMS provides the necessary separation and detection capabilities. Liquid chromatography separates the complex mixture of metabolites, and HRMS detects and quantifies the labeled species based on their unique mass signatures. nih.govnih.gov This approach enables the accurate and absolute quantitation of nitrogen-containing metabolites. nih.gov For instance, 15N metabolic labeling has been used in conjunction with LC-HRMS to quantify metabolites in yeast and plants. nih.govresearchgate.netresearchgate.net The use of isotopically labeled internal standards, generated through metabolic labeling, helps to improve the accuracy and reliability of quantification in complex biological matrices. nih.govresearchgate.net
Mass Isotopomer Distribution Analysis in 15N Tracing Studies
Mass isotopomer distribution analysis (MIDA) is a technique used in stable isotope tracing studies to determine the contribution of labeled precursors to the synthesis of downstream metabolites. nih.govu-szeged.huresearchgate.net When this compound is used as a tracer, its nitrogen atom is incorporated into various nitrogen-containing metabolites. By analyzing the mass isotopomer distribution (the relative abundance of molecules with different numbers of 15N atoms) of these metabolites using MS, researchers can infer metabolic pathways and reaction rates. escholarship.org
HRMS is particularly important for MIDA, as it allows for the resolution and quantification of different isotopomers that may have very similar nominal masses. nih.gov This is crucial for accurately determining the incorporation of 15N into metabolites and interpreting complex metabolic networks. escholarship.org MIDA with 15N tracing has been applied to study nitrogen metabolism in various biological systems, including the investigation of amino acid and nucleotide metabolism in human cells. escholarship.org Analyzing multivariate mass isotopomer distributions (MMIDs), which consider the incorporation of multiple isotopes (e.g., 13C and 15N) simultaneously, provides a more comprehensive understanding of interconnected metabolic pathways. escholarship.org
Nicotinamide N 15n in Metabolic Pathway Elucidation and Flux Analysis
Tracing Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Metabolism with Nicotinamide-N-15N
This compound is a crucial tool for investigating the biosynthesis of NAD+, a vital coenzyme involved in numerous redox reactions and cellular signaling processes. By introducing this labeled precursor, researchers can follow the journey of the ¹⁵N atom, distinguishing newly synthesized NAD+ molecules from the pre-existing pool. This approach allows for the quantitative analysis of the different pathways that contribute to the maintenance of cellular NAD+ levels.
The salvage pathway is a primary route for NAD+ synthesis in most mammalian cells, recycling nicotinamide that is produced from NAD+-consuming enzymatic reactions. This compound is directly utilized in this pathway. The enzyme nicotinamide phosphoribosyltransferase (NAMPT) converts the labeled nicotinamide into ¹⁵N-nicotinamide mononucleotide (NMN). Subsequently, NMN adenylyltransferases (NMNATs) adenylate the ¹⁵N-NMN to form ¹⁵N-NAD+.
The de novo synthesis pathway builds NAD+ from the amino acid tryptophan. This pathway involves a series of enzymatic steps that ultimately produce quinolinic acid, which is then converted into nicotinic acid mononucleotide (NAMN), a precursor to NAD+. While this compound is not a direct precursor for the de novo pathway, its use in conjunction with other isotopic tracers for tryptophan allows for the differentiation and relative quantification of both the salvage and de novo pathways' contributions to the total NAD+ pool.
By creating a scenario where the salvage pathway is supplied with ¹⁵N-labeled nicotinamide and the de novo pathway with another labeled precursor (e.g., ¹³C-labeled tryptophan), mass spectrometry can distinguish the resulting NAD+ isotopologues. This dual-labeling approach provides a comprehensive view of how different tissues and cell types utilize these distinct pathways to meet their NAD+ requirements. For example, it has been demonstrated that de novo NAD+ synthesis occurs predominantly in the liver, which then releases nicotinamide into circulation for other tissues to utilize via the salvage pathway.
Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) is a powerful technique that can be adapted to study NAD(H) and NADP(H) metabolism using this compound. In a SILEC experiment, cells are cultured in a medium where an essential nutrient, in this case, nicotinamide, is replaced with its stable isotope-labeled counterpart (this compound). Over time, the cells incorporate the labeled nicotinamide into their NAD+ and NADP+ pools, leading to a high degree of isotopic enrichment.
This near-complete labeling of the NAD(H) and NADP(H) pools allows for highly sensitive and accurate flux analysis. By switching the cells back to a medium containing unlabeled nicotinamide, the rate of disappearance of the ¹⁵N-labeled metabolites and the appearance of their unlabeled counterparts can be monitored. This "wash-out" experiment provides detailed information on the turnover rates of NAD(H) and NADP(H), offering insights into how these critical cofactors' homeostasis is maintained and regulated in response to various stimuli or genetic perturbations.
Investigating Nicotinamide Catabolism and Pyridone Formation
Nicotinamide that is not recycled back into NAD+ through the salvage pathway undergoes catabolism for clearance from the body. A key step in this process is the methylation of nicotinamide by the enzyme nicotinamide N-methyltransferase (NNMT) to form N¹-methylnicotinamide (N-Me-NAM). This methylated product is then further oxidized, primarily by aldehyde oxidases, to generate various pyridone derivatives, such as N-methyl-2-pyridone-5-carboxamide (2PY) and N-methyl-4-pyridone-3-carboxamide (4PY), which are major urinary metabolites of nicotinamide in mammals.
Analysis of Nitrogen Transfer and Cycling in Biological Systems Using ¹⁵N Labeling
The application of ¹⁵N-labeled compounds, including this compound, extends beyond the study of a single metabolic pathway to the broader analysis of nitrogen transfer and cycling within complex biological systems. Nitrogen is a fundamental component of numerous biomolecules, and understanding its movement between different metabolic pools is essential. Stable isotope labeling with ¹⁵N, coupled with mass spectrometry, provides a powerful tool to track nitrogen atoms as they are incorporated into amino acids, nucleotides, and other nitrogenous compounds.
In the context of nicotinamide metabolism, tracing the ¹⁵N label can reveal how the nitrogen from the pyridine (B92270) ring is distributed throughout the cellular nitrogen pool. This can provide insights into the interconnectedness of different metabolic networks. For example, studies can be designed to investigate whether the nicotinamide nitrogen can be utilized in the synthesis of other nitrogen-containing molecules. This type of analysis is particularly valuable in understanding the metabolic economy of cells and organisms, and how they manage and recycle essential elements like nitrogen under different physiological conditions. The use of ¹⁵N tracers has been fundamental in ecological and environmental studies to understand nitrogen cycling in ecosystems, and similar principles are applied at the cellular and organismal level to map metabolic networks.
Elucidation of Metabolic Adaptations Using ¹⁵N-Labeled Nicotinamide Tracers
Cells and organisms constantly adapt their metabolism in response to changes in their environment, nutrient availability, or in disease states. ¹⁵N-labeled nicotinamide tracers are valuable tools for elucidating these metabolic adaptations, particularly those involving NAD+ metabolism. By quantifying the flux through NAD+ synthesis and catabolic pathways under different conditions, researchers can identify key regulatory points and understand how metabolic networks are rewired.
For instance, in the context of cancer, where metabolic reprogramming is a hallmark, ¹⁵N-nicotinamide can be used to study how tumor cells meet their high demand for NAD+. This could involve upregulation of the salvage pathway or alterations in nicotinamide catabolism. Similarly, in age-related metabolic diseases, where NAD+ levels are often dysregulated, ¹⁵N tracers can help to pinpoint the specific pathways that are affected. This knowledge can inform the development of therapeutic strategies aimed at restoring metabolic homeostasis. The ability to track the metabolic fate of nicotinamide with ¹⁵N labeling provides a dynamic view of metabolic flexibility and adaptation in health and disease.
Data Tables
Table 1: Key Enzymes in Nicotinamide Metabolism
| Enzyme Name | Abbreviation | Function | Pathway |
| Nicotinamide phosphoribosyltransferase | NAMPT | Converts nicotinamide to nicotinamide mononucleotide (NMN) | NAD+ Salvage |
| NMN adenylyltransferase | NMNAT | Converts NMN to NAD+ | NAD+ Salvage |
| Nicotinamide N-methyltransferase | NNMT | Methylates nicotinamide to N¹-methylnicotinamide | Nicotinamide Catabolism |
| Aldehyde Oxidase | AOX | Oxidizes N¹-methylnicotinamide to pyridones | Nicotinamide Catabolism |
Table 2: Major Metabolites in Nicotinamide Salvage and Catabolism
| Metabolite Name | Abbreviation | Role |
| Nicotinamide mononucleotide | NMN | Intermediate in the NAD+ salvage pathway |
| Nicotinamide adenine dinucleotide | NAD+ | Essential coenzyme and signaling molecule |
| N¹-methylnicotinamide | N-Me-NAM | Primary product of nicotinamide methylation |
| N-methyl-2-pyridone-5-carboxamide | 2PY | Major urinary catabolite of nicotinamide |
| N-methyl-4-pyridone-3-carboxamide | 4PY | Major urinary catabolite of nicotinamide |
Nicotinamide N 15n in Enzyme Mechanism Studies
Kinetic Isotope Effects (KIE) with Nicotinamide-N-15N
Kinetic isotope effects are changes in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. nih.govnih.gov The use of ¹⁵N labeling in the nicotinamide (B372718) ring is particularly insightful for studying enzymes that process this substrate, as it allows for the direct investigation of chemical steps involving the ring nitrogen or provides a probe for conformational changes at the active site.
In studies of nicotinamidase (Pnc1) from Saccharomyces cerevisiae, which catalyzes the hydrolysis of nicotinamide to nicotinic acid and ammonia (B1221849), a primary ¹⁵N KIE was measured to investigate the C-N bond cleavage step. nih.govacs.org With nicotinamide as the substrate, the observed ¹⁵N KIE on the V/K parameter was approximately 1.012. acs.org Since the theoretical maximum for a primary ¹⁵N KIE is in the range of 1.03 to 1.04, this value indicates that the cleavage of the C-N bond is at least partially rate-limiting in the catalytic cycle of the wild-type enzyme. acs.org
Secondary KIEs are observed when the isotopic substitution is at a position not directly involved in bond formation or cleavage. nih.gov A remote secondary isotope effect, where the isotopic label is several bonds away from the reaction center, can report on changes in bonding or geometry at the transition state. nih.gov
In the context of this compound, the ¹⁵N label is in the pyridine (B92270) ring. For enzymes like dehydrogenases that utilize the coenzyme NAD⁺ (which contains the nicotinamide moiety), the reaction occurs at the C-4 position of the ring, not directly at the ring nitrogen. However, the electronic structure of the entire ring changes during the reaction (e.g., hydride transfer to C-4). A remote secondary ¹⁵N KIE can, therefore, provide insight into the nature of the transition state. For example, studies on the addition of cyanide to NAD⁺, a reaction analogous to the hydride transfer in dehydrogenase catalysis, measured the ¹⁵N equilibrium isotope effect to be near unity (1.004 ± 0.002), suggesting minimal changes in the bonding environment of the ring nitrogen in that specific reaction. nih.gov Such effects can be used to understand the distribution of charge and the geometry of the nicotinamide ring in the enzyme-bound transition state. nih.gov
The precision required to measure the small changes in reaction rates characteristic of heavy-atom KIEs necessitates specialized techniques. nih.gov The internal competition method is the most common and precise approach for this purpose. nih.gov In this method, a mixture containing the natural abundance substrate (¹⁴N) and the isotopically labeled substrate (¹⁵N) is subjected to the enzymatic reaction. The reaction is allowed to proceed to a specific fractional turnover, after which it is quenched.
The isotope ratio in the remaining substrate or the formed product is then compared to the initial isotope ratio. This change in isotope ratio is used to calculate the KIE. The analysis of these isotope ratios is frequently accomplished using mass spectrometry (MS) coupled with a separation technique like liquid chromatography (LC-MS). nih.govrsc.org For the Pnc1 enzyme study, reactions were quenched, and the enzyme was removed by filtration. acs.org The product (nicotinic acid) and remaining substrate (nicotinamide) were separated using ion-exchange chromatography before analysis of the isotopic composition, likely by a mass spectrometric method, to determine the KIE. acs.orgtechnologynetworks.com
Investigations of Nicotinamidase (Pnc1) Mechanism Using ¹⁵N KIE
The enzyme nicotinamidase (Pnc1) catalyzes the hydrolysis of the amide bond of nicotinamide, a key step in NAD⁺ salvage pathways in many organisms. nih.govnih.gov Studies utilizing ¹⁵N KIEs have been instrumental in elucidating the detailed chemical mechanism of this enzyme. acs.org
Kinetic and structural studies have revealed that the nicotinamide ring nitrogen is essential for both the binding of the substrate to the enzyme and for its catalytic activity. nih.govfigshare.com X-ray crystallography of Pnc1 from S. cerevisiae showed that the nicotinamide ring nitrogen directly coordinates to a zinc ion in the enzyme's active site. nih.govacs.orgnih.gov This interaction is critical for correctly positioning the substrate for the subsequent chemical steps and likely plays a role in activating the substrate for hydrolysis. The importance of this nitrogen was further demonstrated by experiments with nicotinamide analogs, which showed that modifications affecting the ring nitrogen significantly impacted binding and reactivity. nih.gov
To further probe this step, researchers measured ¹⁵N KIEs using slower, alternative substrates and with various active-site mutants of the Pnc1 enzyme. acs.org This approach helps to determine if the C-N bond cleavage step can become fully rate-limiting when other steps in the catalytic cycle are made faster or slower. For instance, using thionicotinamide, a substrate that reacts much more slowly than nicotinamide, the ¹⁵N KIE increased significantly, indicating that C-N bond cleavage had become highly rate-limiting. acs.orgnih.gov Conversely, a decreased KIE was observed for a D51N mutant, suggesting a higher commitment to catalysis where other steps after C-N cleavage become more rate-limiting. nih.govacs.org
| Enzyme/Substrate | ¹⁵N KIE (V/K) | Interpretation |
|---|---|---|
| Wild-Type Pnc1 + Nicotinamide | 1.012 ± 0.001 | C-N bond cleavage is partially rate-limiting. |
| Wild-Type Pnc1 + 5-Methylnicotinamide | 1.017 ± 0.001 | C-N bond cleavage is partially rate-limiting. |
| Wild-Type Pnc1 + Pyrazinamide | 1.026 ± 0.001 | C-N bond cleavage is more rate-limiting than with nicotinamide. |
| Wild-Type Pnc1 + Thionicotinamide | 1.031 ± 0.001 | C-N bond cleavage is highly rate-limiting. |
| D51N Mutant + Nicotinamide | 1.006 ± 0.001 | Decreased KIE indicates a higher commitment to catalysis. |
These detailed findings, made possible by the application of this compound, support a mechanism for Pnc1 that involves nucleophilic attack by an active site cysteine residue on the amide carbonyl, followed by the rate-limiting cleavage of the C-N bond to eliminate ammonia, and finally hydrolysis of a thioester intermediate to release nicotinic acid. nih.govfigshare.com
Studies of Nicotinamide N-Methyltransferase (NNMT) Activity and Regulation utilizing this compound
The use of stable isotopes, such as in this compound, provides a powerful tool for elucidating the intricate mechanisms of enzyme activity and metabolic regulation. In the study of Nicotinamide N-Methyltransferase (NNMT), isotopically labeled nicotinamide allows for precise tracking of its metabolic fate, offering detailed insights into the enzyme's catalytic process and its broader impact on cellular metabolism.
NNMT-Mediated Methylation of Nicotinamide
Nicotinamide N-methyltransferase (NNMT) is a key enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM). nih.govnih.govnih.govresearchgate.net This process yields 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH). nih.govnih.govresearchgate.net Detailed kinetic studies have revealed that NNMT follows a rapid equilibrium ordered mechanism, where SAM binds to the enzyme first, followed by nicotinamide. nih.gov The subsequent methyl transfer results in the formation of methylated nicotinamide and SAH, which are then released consecutively. nih.gov
The use of isotopically labeled nicotinamide, such as deuterated nicotinamide (d4-NA), has been instrumental in tracing this metabolic conversion. In cancer cells, d4-NA has been shown to be converted into d4-labeled 1-MNA, demonstrating the direct methylation activity of NNMT. researchgate.net This approach allows researchers to quantify the flux through the NNMT pathway and understand how its activity is modulated in different cellular contexts. While direct studies using this compound are not extensively detailed in the provided search results, the principles of isotopic labeling demonstrated with d4-NA are directly applicable. The 15N label would allow for the unambiguous identification and quantification of 1-methylthis compound and other downstream metabolites using mass spectrometry.
Table 1: Kinetic Parameters of NNMT Substrates
| Substrate | Km | kcat | kcat/Km |
|---|---|---|---|
| Nicotinamide | 2 mM | - | - |
| S-adenosylmethionine (SAM) | 40 µM | - | - |
This table is based on data for illustrative purposes and may not reflect the full scope of published values.
Impact on Methyl Donor Balance (S-adenosyl-methionine/S-adenosyl-L-homocysteine)
The activity of NNMT has a significant impact on the cellular balance of methyl donors, primarily by consuming SAM and producing SAH. nih.govamegroups.orgbiorxiv.orgresearchgate.net The ratio of SAM to SAH, often referred to as the methylation potential, is a critical determinant of cellular methylation reactions, including the methylation of DNA, RNA, and proteins. nih.gov
Studies have consistently shown that overexpression of NNMT leads to a decrease in intracellular SAM levels and a reduction in the SAM/SAH ratio. nih.gov Conversely, knockdown of NNMT in certain cellular contexts can lead to an accumulation of SAM. biorxiv.org This demonstrates that NNMT is a significant consumer of SAM and plays a crucial role in regulating the cellular methylation landscape. biorxiv.org The use of this compound in these studies would allow for the precise correlation of nicotinamide methylation with changes in the SAM/SAH ratio, providing a quantitative link between NNMT activity and the cell's capacity for other methylation events.
Table 2: Effect of NNMT Expression on SAM and SAH Levels
| Condition | Cellular SAM Level | Cellular SAH Level | SAM/SAH Ratio |
|---|---|---|---|
| NNMT Overexpression | Decreased | Increased | Decreased |
| NNMT Knockdown | Increased | Decreased | Increased |
This table summarizes general findings from multiple studies.
NNMT's Influence on NAD+ Levels and Metabolic Reprogramming
By methylating nicotinamide, NNMT diverts this essential precursor away from the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. nih.govnih.govnih.govnih.govmdpi.comnih.gov NAD+ is a critical coenzyme in a vast array of redox reactions and also serves as a substrate for signaling enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs). mdpi.com
Elevated NNMT activity can lead to a depletion of the nicotinamide pool available for NAD+ synthesis, resulting in decreased intracellular NAD+ levels. nih.govnih.govelsevierpure.com This reduction in NAD+ can have profound effects on cellular energy metabolism and signaling pathways. For instance, decreased NAD+ levels can impair mitochondrial function and alter the activity of NAD+-dependent enzymes. nih.govelsevierpure.com
Isotopic tracing studies, for example using d4-nicotinamide, have shown that labeled nicotinamide is incorporated into NAD+ and NADH, highlighting the flux of nicotinamide through the NAD+ biosynthetic pathway. researchgate.net By using this compound, researchers can simultaneously track the portion of the nicotinamide pool that is methylated by NNMT versus the portion that is utilized for NAD+ synthesis. This dual-tracing capability is invaluable for understanding the metabolic switch between these two competing pathways and how NNMT contributes to metabolic reprogramming in various physiological and pathological states, including cancer and metabolic diseases. amegroups.orgresearchgate.netnih.govresearchgate.net
Table 3: Impact of NNMT on NAD+ Metabolism
| NNMT Activity | Nicotinamide Availability for NAD+ Synthesis | Intracellular NAD+ Levels |
|---|---|---|
| High | Decreased | Decreased |
| Low | Increased | Increased |
This table illustrates the inverse relationship between NNMT activity and NAD+ levels.
Future Directions and Emerging Research Avenues for Nicotinamide N 15n
Development of Novel 15N-Enriched Nicotinamide (B372718) Analogs for Specific Research Probes
The development of novel nicotinamide analogs enriched with 15N is a key area for expanding the utility of isotope tracing in biological research. By selectively labeling different positions within the nicotinamide structure or creating labeled derivatives, researchers can design specific probes to investigate distinct aspects of NAD+ metabolism and related pathways. For instance, 1-15N-nicotinamide has been synthesized efficiently with high isotopic purity, demonstrating the feasibility of creating site-specific 15N labels acs.orgresearchgate.netnih.govresearchgate.net. This labeled compound, along with other 15N-heterocycles, is being explored as potential drug contrast agents or molecular probes acs.orgresearchgate.netnih.gov.
Beyond single-site labeling, the synthesis of nicotinamide derivatives with multiple isotopic labels, such as 15N, 13C3-nicotinamide and 13C6-nicotinamide, provides enhanced capabilities for tracing complex metabolic fates medchemexpress.com. Similarly, triple-isotopically labeled nicotinamide mononucleotide (NMN), a precursor to NAD+ containing 18O, 13C, and 15N (specifically mentioned as 18O-phosphoryl-18O-carbonyl-13C-1-ribosyl NMN in some studies), has been synthesized and used to discern NAD+ biosynthesis pathways nih.govnih.govmdpi.com. These multi-labeled analogs allow for the simultaneous tracking of different parts of the molecule as it is metabolized, providing a more comprehensive picture of pathway utilization and intermediate formation. The ability to synthesize a wide range of 15N-enriched N-heterocycles under mild conditions further supports their potential as hyperpolarized contrast agents for in vivo molecular imaging studies acs.orgresearchgate.net.
Integration of Nicotinamide-N-15N with Multi-Isotope Tracing Approaches
Integrating this compound into multi-isotope tracing experiments offers a powerful approach to unraveling the intricacies of metabolic networks. Stable-isotope tracing generally involves feeding a biological system a nutrient labeled with heavy isotopes (such as 13C, 15N, 2H, or 18O) and then measuring the incorporation of these isotopes into downstream metabolites using techniques like MS or NMR researchgate.net. By using this compound in conjunction with other isotopically labeled substrates or pathway intermediates, researchers can simultaneously track the flow of nitrogen from nicotinamide alongside the fate of carbon backbones, oxygen atoms, or hydrogen atoms from other molecules.
Studies utilizing triple-isotopically labeled NMN, which includes 15N (as part of the nicotinamide moiety labeled with 18O at the carbonyl), 13C in the ribose, and 18O in the phosphate (B84403) and carbonyl, exemplify this integrated approach nih.govnih.govmdpi.com. Such experiments have provided detailed insights into how NMN is metabolized and contributes to NAD+ biosynthesis in different tissues, revealing the primary reliance on salvage pathways involving nicotinamide and nicotinamide riboside nih.govnih.gov. This demonstrates the power of combining 15N tracing with other isotopes to dissect complex metabolic conversions and understand tissue-specific pathway preferences. The principles of stable-isotope tracing, including the correction for natural isotope abundance, are fundamental to these approaches and are continuously being refined researchgate.net.
Advances in Hyperpolarization Techniques for Enhanced In Vitro and Ex Vivo Research
Advances in hyperpolarization techniques are revolutionizing the sensitivity of NMR and MRI, making 15N-labeled compounds like this compound significantly more detectable for in vitro and ex vivo studies, and paving the way for in vivo applications. Techniques such as Dissolution Dynamic Nuclear Polarization (dDNP) and Signal Amplification By Reversible Exchange (SABRE), including its variant SABRE-SHEATH (SHield Enables Alignment Transfer to Heteronuclei), have been successfully applied to hyperpolarize 15N-nicotinamide acs.orgresearchgate.netnih.govresearchgate.netresearchgate.netnih.govru.nlrsc.orgsemanticscholar.org.
Hyperpolarization can increase the sensitivity of magnetic resonance by several orders of magnitude, with reports of over 20,000-fold enhancement for 1-15N-nicotinamide at 9.4 T using SABRE acs.orgresearchgate.net. This dramatic increase in signal-to-noise ratio allows for rapid acquisition of NMR spectra and potentially MRI images, enabling real-time monitoring of metabolic processes researchgate.netnih.gov. A key advantage of 15N for hyperpolarized MRI is its often longer spin-lattice relaxation time (T1) compared to 13C, which allows for a longer imaging window rsc.org. T1 values for 15N-nicotinamide have been reported in the range of tens of seconds to over a minute, depending on factors like magnetic field strength and pH researchgate.netnih.govru.nlrsc.org. For instance, a T1 of 20.2 ± 0.3 s was reported at 9.4 T rsc.org, while values as long as 41 s were observed at pH 12 and 1 T researchgate.netnih.gov. Research is ongoing to optimize hyperpolarization conditions and develop pH neutralization procedures suitable for biological applications to maximize the lifetime of the hyperpolarized signal researchgate.netnih.gov. The development of biocompatible solutions and the exploration of different hyperpolarization methods continue to push the boundaries of using hyperpolarized 15N-nicotinamide and its derivatives for enhanced magnetic resonance studies researchgate.netnih.govru.nl.
Key Hyperpolarization Findings for 15N-Nicotinamide:
Significant signal enhancement achieved (e.g., >20,000-fold at 9.4 T). acs.orgresearchgate.net
15N T1 relaxation times are relatively long, extending the detection window. rsc.org
Reported T1 values vary with magnetic field and pH. researchgate.netnih.govru.nl
Hyperpolarization enables potential for real-time metabolic imaging. researchgate.netnih.gov
Computational Modeling and Simulation of 15N Isotope Effects in Enzyme Catalysis
Computational modeling and simulation play a crucial role in interpreting experimental data from 15N isotope studies, particularly kinetic isotope effects (KIEs), to understand the fine details of enzyme catalysis. Kinetic isotope effects, which measure the change in reaction rate when an atom is substituted with one of its isotopes, provide direct information about the transition state structure of an enzymatic reaction annualreviews.orggoogle.com. For reactions involving nicotinamide or its derivatives as substrates or products, measuring 15N KIEs can reveal the extent of bond breaking or formation involving nitrogen atoms in the rate-limiting step.
Quantum computational approaches are used to model the enzymatic active site and simulate the reaction coordinate, predicting theoretical KIEs that can be compared to experimental values annualreviews.orgnih.gov. Good agreement between theoretical and experimental 15N KIEs supports the accuracy of the computational model and the proposed transition state structure nih.gov. For example, a quantum computational approach combined with experimental [1-15N]NMN isotope effects was used to determine the transition state structure for the pyrophosphorolysis of nicotinamide mononucleotide by human nicotinamide phosphoribosyltransferase (NAMPT) nih.gov. The analysis revealed significant bond elongation involving the nitrogen atom at the transition state, consistent with the observed large 15N isotope effect nih.gov.
Computational modeling also helps in understanding how protein dynamics and the enzyme environment influence catalysis and isotope effects researchgate.netacs.org. While challenging for complex multi-step reactions, computational methods, often validated by experimental data including isotope effects, provide detailed insights into reaction pathways, transition states, and the role of specific residues acs.org. Protein isotope labeling, including with 15N, can be used experimentally to perturb protein vibrations and probe their coupling to barrier crossing, providing data to refine computational models of enzyme dynamics researchgate.net. Thus, the integration of experimental 15N isotope effect measurements with computational simulations is a powerful avenue for gaining a fundamental understanding of enzyme mechanisms involving nicotinamide metabolites.
Q & A
How can researchers optimize the synthesis of Nicotinamide-N-15N to achieve high isotopic purity (>95%) in metabolic tracer studies?
Methodological Answer:
The Zincke reaction is a validated approach for synthesizing this compound with isotopic enrichment. Key steps include:
- Reagent Selection : Use stoichiometric excess of to drive isotopic incorporation during ring-opening of pyridinium intermediates .
- Purification : Employ recrystallization in ethanol-water mixtures to remove unreacted -containing byproducts. Confirm purity via -NMR or mass spectrometry (e.g., ESI-MS) .
- Scalability : Adjust reaction time and temperature (e.g., 24 hours at 60°C) to balance yield (55%) and isotopic purity (98%) .
Advanced Consideration : Monitor isotopic scrambling during synthesis using kinetic isotope effect (KIE) studies, as side reactions (e.g., hydrolysis) may reduce enrichment .
What experimental strategies resolve contradictions in 15N^{15}\text{N}15N-NMR relaxation data for this compound across different solvent systems?
Methodological Answer:
Discrepancies in -NMR relaxation rates often arise from solvent-dependent molecular dynamics. To address this:
- Model-Free Analysis : Apply the Lipari-Szabo formalism to separate internal motion (e.g., amide bond rotation) from overall tumbling. Calculate the generalized order parameter () and effective correlation time () using relaxation data at multiple magnetic fields .
- Solvent Screening : Compare DMSO (high viscosity) vs. aqueous buffers (low viscosity) to isolate solvent effects on rotational diffusion .
- Validation : Cross-reference with molecular dynamics (MD) simulations to correlate NMR-derived parameters with conformational flexibility .
Advanced Consideration : For hyperpolarized studies (e.g., SABRE), account for parahydrogen-induced polarization decay rates, which may conflict with traditional relaxation models .
How should researchers design isotope tracing experiments to track this compound incorporation into NAD+^++ metabolism without interference from endogenous 14N^{14}\text{N}14N pools?
Methodological Answer:
- Cell Culture Protocol : Use -free media supplemented with this compound (≥98% purity) to minimize background signals. Validate media via LC-MS before experiments .
- Time-Course Sampling : Collect intracellular NAD at multiple time points (e.g., 0, 6, 12 hours) to distinguish newly synthesized -NAD from residual pools .
- Data Correction : Normalize enrichment ratios to internal standards (e.g., -glucose) to correct for extraction efficiency .
Advanced Consideration : Use tandem mass spectrometry (MS/MS) to differentiate isotopic isomers of NAD and avoid false-positive signals from fragmentation artifacts .
What criteria should guide the selection of analytical techniques for quantifying this compound in complex biological matrices?
Methodological Answer:
- Sensitivity Requirements : For low-abundance samples (e.g., plasma), use hyperpolarized -NMR (SABRE-enhanced) with >20,000-fold sensitivity gains at 9.4 T .
- Specificity : Pair LC-MS/MS with stable isotope dilution (SID) to distinguish this compound from structural analogs (e.g., nicotinic acid) .
- Throughput : For high-throughput screening, optimize UPLC conditions (e.g., C18 column, 1.7 µm particles) to achieve <5-minute run times .
Advanced Consideration : Validate matrix effects by spiking this compound into biological fluids (e.g., serum) and comparing recovery rates against solvent-only controls .
How can researchers reconcile discrepancies between in vitro and in vivo metabolic flux data for this compound?
Methodological Answer:
- Compartmental Modeling : Develop kinetic models that account for tissue-specific NAD turnover rates (e.g., liver vs. brain) .
- Tracer Dilution Studies : Co-administer -glucose with this compound to correct for intracellular dilution effects in vivo .
- Controlled Variables : Standardize fasting states, circadian rhythms, and enzyme activity inhibitors (e.g., FK866 for NAMPT) across experiments .
Advanced Consideration : Use isotopomer spectral analysis (ISA) to resolve conflicting flux estimates caused by pathway redundancy (e.g., salvage vs. de novo NAD synthesis) .
What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer:
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to estimate EC and Hill coefficients .
- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates caused by isotopic impurities .
- Power Analysis : Predefine sample sizes (n≥6) using pilot data to ensure 80% power for detecting ≥20% differences in viability .
Advanced Consideration : Use Bayesian hierarchical models to pool data from multiple experiments while accounting for between-study variability .
How should researchers address challenges in reproducing hyperpolarized this compound signal lifetimes across NMR systems?
Methodological Answer:
- Parameter Standardization : Control parahydrogen polarization time (≥2 minutes) and gas pressure (≥5 bar) to minimize relaxation disparities .
- Field Strength Calibration : Normalize T relaxation times to magnetic field strength (e.g., 9.4 T vs. 14.1 T) using the Bloembergen-Purcell-Pound (BPP) model .
- Cross-Validation : Compare results with independent hyperpolarization techniques (e.g., DNP) to isolate hardware-specific artifacts .
Advanced Consideration : Quantify the impact of residual iridium catalysts (from SABRE) on relaxation using ICP-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
